molecular formula C16H14N2O2 B3364812 7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one CAS No. 1187568-16-6

7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one

Cat. No. B3364812
CAS RN: 1187568-16-6
M. Wt: 266.29
InChI Key: CAPYSCGIBNZCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one, also known as MMQ, is a quinazolinone derivative that has been extensively studied for its potential use in various scientific research applications. MMQ is a heterocyclic compound that has shown promising results in the fields of medicinal chemistry, pharmacology, and drug discovery. In

Scientific Research Applications

Anticancer Properties and Mechanisms

  • Antitumor Lead and Tubulin-Binding Tumor-Vascular Disrupting Agents

    • Study Findings : This compound was found to inhibit tumor growth significantly in mice at low toxicity levels. It displayed high antiproliferative activity in human tumor cell lines, inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. It represents a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) (Cui et al., 2017).
  • Tubulin-Polymerization Inhibitors

    • Study Findings : One derivative of the compound exhibited potent in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding. It caused cell arrest in the G2/M phase and disrupted microtubule formation (Wang et al., 2014).

DNA Repair Enzyme Inhibition

  • Quinazolinone Inhibitors of PARP
    • Study Findings : A series of quinazolinone derivatives were synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Certain derivatives showed significant potency, making them some of the most potent PARP inhibitors reported (Griffin et al., 1998).

Synthesis and Medicinal Applications

  • Synthesis for Brexpiprazole Intermediate

    • Study Findings : The compound plays a role in the synthesis of brexpiprazole, a drug used for treating schizophrenia and major depressive disorder. Innovative synthesis methods have been developed to create this key intermediate with increased yield and efficiency (Reddy et al., 2018).
  • Quinazoline Derivatives for Antimicrobial, Analgesic, and Anti-inflammatory Activity

    • Study Findings : Synthesized quinazoline derivatives demonstrated antimicrobial, analgesic, and anti-inflammatory properties. Specific derivatives showed significant activity against microbes and pain, and others were effective against inflammation (Dash et al., 2017).

properties

IUPAC Name

7-methoxy-3-methyl-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPYSCGIBNZCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658012
Record name 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187568-16-6
Record name 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Reactant of Route 2
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.